Arsenic acid

Catalog No.
S574689
CAS No.
7778-39-4
M.F
AsH3O4
H3AsO4
M. Wt
141.943 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenic acid

CAS Number

7778-39-4

Product Name

Arsenic acid

IUPAC Name

arsoric acid

Molecular Formula

AsH3O4
H3AsO4

Molecular Weight

141.943 g/mol

InChI

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)

InChI Key

DJHGAFSJWGLOIV-UHFFFAOYSA-N

SMILES

O[As](=O)(O)O

solubility

Freely sol in alcohol, glycerol /Hemihydrate/
302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/
water solubility = 5.9X10+5 mg/l
Solubility in water at 20 °C: very good

Synonyms

arsenate, arsenic acid, metaarsenic acid, orthoarsenic acid, orthoarsenic acid, dihydrate, pyroarsenic acid

Canonical SMILES

O[As](=O)(O)O

Historical Medicinal Uses

Arsenic acid was used in various medicinal applications until the 1970s. Inorganic arsenic compounds were believed to treat ailments like leukemia, psoriasis, and chronic bronchial asthma National Center for Biotechnology Information (NCBI): ). Organic arsenic compounds even found use in antibiotics targeting specific diseases NCBI: ). However, these applications were abandoned due to the discovery of safer and more effective treatments, along with a growing understanding of arsenic's toxicity.

Modern Research on Arsenic Toxicity

The focus of scientific research on arsenic acid has shifted towards understanding its toxicological effects. Studies at the cellular level reveal how arsenic alters gene expression patterns, disrupts telomere length, and modifies the epigenome (cellular factors influencing gene expression) National Institutes of Health (NIH): ).

One crucial area of research involves DNA damage and repair mechanisms. Studies have shown that arsenic exposure can cause genetic damage, making it a potential biomarker for arsenic-induced health problems NIH: ).

Understanding these mechanisms is vital for developing strategies to mitigate arsenic exposure and its associated health risks.

Potential Applications in Cancer Treatment

Interestingly, despite its toxicity, research continues on the potential use of arsenic compounds in cancer treatment. Arsenic trioxide (As2O3), a related compound, has emerged as a successful treatment for promyelocytic leukemia, replacing traditional chemotherapy in some cases Williams College: . Ongoing research explores the use of arsenic-based therapies for other cancers, potentially delivered using nanotechnology for targeted treatment Williams College: .

Arsenic acid, chemically represented as H3AsO4\text{H}_3\text{AsO}_4, is a colorless, odorless, and crystalline compound that is classified as a strong acid. It is the oxoacid of arsenic and exists primarily in its pentavalent state. Arsenic acid can be obtained by dissolving arsenic trioxide in concentrated nitric acid, followed by evaporation of the solution, resulting in the formation of white crystalline arsenic acid dihydrate H3AsO412H2O\text{H}_3\text{AsO}_4\cdot \frac{1}{2}\text{H}_2\text{O} . This compound is notable for its oxidizing properties, with a standard reduction potential of 0.56 V, indicating its ability to participate in redox reactions .

  • Oxidation and Reduction: Arsenic acid can act as an oxidizing agent, converting to arsenite (H3AsO3\text{H}_3\text{AsO}_3) under reducing conditions:
    H3AsO4+2H++2eHAsO2+2H2O\text{H}_3\text{AsO}_4+2\text{H}^++2e^-\leftrightarrow \text{HAsO}_2+2\text{H}_2\text{O}
  • Formation of Salts: When reacted with bases, it forms arsenate salts, such as sodium arsenate:
    H3AsO4+3NaOHNa3AsO4+3H2O\text{H}_3\text{AsO}_4+3\text{NaOH}\rightarrow \text{Na}_3\text{AsO}_4+3\text{H}_2\text{O}
  • Reactions with Metals: Arsenic acid can react with metals to form arsenates. For instance, when treated with silver ions, it precipitates silver arsenate:
    3Ag++HAsO42Ag3AsO4+2H+3\text{Ag}^++\text{HAsO}_4^{2-}\rightarrow \text{Ag}_3\text{AsO}_4+2\text{H}^+

Arsenic acid is known for its toxicity, particularly in its trivalent form (arsenite). The pentavalent form (arsenate) is generally less toxic but still poses health risks. Biological studies have shown that arsenate can substitute for phosphate in biochemical pathways, disrupting cellular functions. This substitution affects ATP synthesis and can lead to cell death . Additionally, the interaction of arsenic compounds with thiol groups in proteins can inhibit enzyme activity and disrupt metabolic processes .

Arsenic acid can be synthesized through several methods:

  • Dissolution Method: Dissolving arsenic trioxide in concentrated nitric acid followed by evaporation leads to the formation of arsenic acid.
  • Oxidation of Arsenic Compounds: Heating arsenic compounds like arsenides or arsine gas in the presence of strong oxidizers can yield arsenic acid.
  • Electrochemical Methods: Electrolysis of arsenate solutions can also produce arsenic acid under controlled conditions.

Arsenic acid has several applications across different fields:

  • Analytical Chemistry: Used as a reagent for detecting various metal ions.
  • Agriculture: Employed in the production of herbicides and pesticides.
  • Glass Manufacturing: Acts as a flux in glass production to improve clarity and reduce melting temperatures.
  • Pharmaceuticals: Investigated for its potential use in cancer treatment due to its cytotoxic properties against certain cancer cells.

Research has shown that arsenic acid interacts with various biological molecules, particularly proteins containing thiol groups. These interactions can lead to the formation of stable complexes that inhibit enzyme function. Studies have demonstrated that methylation of inorganic arsenic compounds can occur through microbial action, leading to the production of less toxic methylated derivatives . Additionally, the behavior of arsenate in aquatic systems has been studied extensively to understand its mobility and bioavailability.

Arsenic acid shares similarities with several other compounds within the group of oxoacids and metalloids. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaOxidation StateKey Characteristics
Arsenic AcidH3AsO4\text{H}_3\text{AsO}_4+5Strong oxidizing agent; less toxic than trivalent forms
Phosphoric AcidH3PO4\text{H}_3\text{PO}_4+5Similar structure; widely used in fertilizers
Antimonic AcidH3SbO4\text{H}_3\text{SbO}_4+5Less common; used in specific chemical applications
Boric AcidH3BO3\text{H}_3\text{BO}_3+3Weak acid; used as an antiseptic and insecticide
Selenic AcidH2SeO4\text{H}_2\text{SeO}_4+6Strong oxidizing agent; similar reactivity patterns

Arsenic acid stands out due to its unique combination of toxicity and reactivity compared to these other compounds. Its ability to substitute phosphate in biological systems further distinguishes it from similar acids.

Physical Description

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release.
Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O.
Dry Powder
White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline]
Solid
COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID.

Color/Form

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/
75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/
Exist only in solution
White, crystalline solid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

141.924728 g/mol

Monoisotopic Mass

141.924728 g/mol

Boiling Point

Boiling point (-H2O): 160 °C /Hemihydrate/
120 °C (calculated)

Heavy Atom Count

5

Density

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink
Approx 2.2
Relative density (water = 1): 1.9 (calculated)

Decomposition

When heated to decomposition it emits toxic fumes of arsenic.
DANGEROUS WHEN HEATED TO DECOMP ... IT EMITS TOXIC FUMES OF ARSENIC /SRP: INCLUDING ARSINE/. /ARSENIC CMPD/

Melting Point

35 °C
-30 °C (calculated)

UNII

N7CIZ75ZPN

Related CAS

10102-53-1 (HAsO3)
13453-15-1 (H4As2O7)
7786-36-9 (H5AsO5)

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (28.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (28.57%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (71.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 15 °C: 1.3

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7778-39-4
15584-04-0

Absorption Distribution and Excretion

SYSTEMIC TOXIC EFFECTS HAVE RESULTED FROM OCCUPATIONAL ACCIDENTS WHEN ARSENIC ACID ... SPLASHED ON WORKERS, INDICATING THAT THE SKIN IS POSSIBLE ROUTE OF ABSORPTION FOR ARSENIC.
MALE & FEMALE HAMSTERS WERE GIVEN EITHER A SINGLE ORAL OR IV DOSE OF (74)AS (33 MICROCURIES/HAMSTER; 0.01 UG ARSENIC/HAMSTER) AS ARSENIC ACID. FOR THE IV DOSED HAMSTERS, HALF-PERIOD OF ELIMINATION FOR THE 1ST COMPONENT (65% OF THE DOSE) WAS 0.40 DAYS; 2ND COMPONENT (35% OF THE DOSE) HAD HALF-PERIOD OF 4.5 DAYS. FOR THE ORALLY DOSED HAMSTERS, THE HALF-PERIOD OF ELIMINATION FOR 1ST COMPONENT (98% OF THE DOSE) WAS 0.29 DAYS; 2ND COMPONENT (2% OF THE DOSE) HAD A HALF-PERIOD OF 3.8 DAYS. DIFFERENCES IN THE PERCENT OF DOSE EXCRETED BETWEEN ORAL & IV DOSED HAMSTERS MAY BE DUE TO THE INCREASED FECAL EXCRETION OF ARSENIC (70%) IN THE ORALLY DOSED ANIMALS AS COMPARED TO THE IV DOSED HAMSTERS (6%).
Autoradiography of mice given carrier-free (74)As arsenic acid (iv) revealed a high affinity of As in the intestinal mucosa as well as in the kidneys.
Percutaneous absorption of (73)As as arsenic acid (H3AsO4) alone and mixed with soil has been measured in skin from cadavers ... . Labeled arsenic was applied to skin in diffusion cells and transit through the skin into receptor fluid measured. After 24 hr, 0.93% of the dose passed through the skin and 0.98% remained in the skin after washing. Absorption was lower with (73)As mixed with soil: 0.43% passed through the skin over 24 hr and 0.33% remained in the skin after washing.
Dermal absorption of arsenic has been measured in Rhesus monkeys ... . After 24 hr, 6.4% of (73)As as arsenic acid was absorbed systemically, as was 4.5% of (73)As mixed with soil.

Metabolism Metabolites

ANALYSIS OF SAMPLES OF 24 HR URINE FROM MALE & FEMALE HAMSTERS GIVEN EITHER A SINGLE ORAL OR IV DOSE (33 MICROCURIES/HAMSTER; 0.01 UG/HAMSTER) AS ARSENIC ACID, REVEALED THAT ARSENIC WAS PRESENT AS DIMETHYLARSINIC ACID & AS INORGANIC ARSENIC.
The iv administration of carrier free (74)As arsenic acid to an adult male beagle (14.8 MBq, 0.4 m C1), resulted in (74)As being present in plasma or urine predominantly as inorganic arsenic or dimethylarsenic acid.
Plasma, red blood cells, or urine from a beagle were incubated in vitro with (74)As arsenic acid. No methylated arsenic was found in the plasma or urine samples but a small amt (0.2 %) of dimethylarsenic acid was found in the erythrocyte samples.
Rat liver cytosol inactivates inorganic arsenic through methylation; S-adenosylmethionine is the methyl group donor and reduced glutathione is required for full activity. ... Pathway involves the formation of a monomethylated metabolite which is either rapidly further methylated into a dimethylated derivative or is spontaneously oxidized into monomethylarsonic acid. The dimethylated metabolite gives rise to dimethylarsinic acid. The first methylation reaction is rate limiting, can be stimulated by glutathione and is catalyzed by an enzyme different from that which transfers the second methyl group. The latter is sensitive to inhibition by inorganic arsenic. ... A large excess of thiol groups may prevent the methylation reactions probably by decreasing the amount of free trivalent arsenic.
Arsenic is mainly absorbed by inhalation or ingestion, and to a lesser extent by dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Associated Chemicals

Arsenic acid, hemihydrate;7774-41-6

Wikipedia

Arsenic acid

Biological Half Life

The disappearance of (74)As from the blood of dogs administered iv carrier free (74)As arsenic acid exhibited a 3-phase pharmacokinetic model similar to that of man. Most of the (74)As quickly left the blood (half-life of the first 2 phases of 1 and 5 hr, respectively), while the remaining amt was cleared with a half-life of 35 hr. The small amt of As still present in blood 3 hr after the injection was equally distributed between plasma and erythrocytes.
Whole body retention and elimination in dogs following iv or oral administration of (74)As arsenic acid (0.02 ug As/kg body weight) revealed that 85% of the dose was cleared very rapidly with a half-life of about 6 hr. The second phase of elimination, representing 14% of the dose, had a half-life of 2.4 days. No significant differences were found between iv and oral administration.
... (74)As ... used for the investigation of the uptake and release of different ... arsenic species in Poecilia reticulata. Trimethylarsine /could/ be rapidly taken up directly only from water. ... About 95% of arsenic acid, methylarsenic acid, dimethylarsenic acid or As(III) diethyldithiocarbamate ... released in a few days. The remaining As is released with a biological half life of 35 days.
MALE & FEMALE HAMSTERS WERE GIVEN EITHER A SINGLE ORAL OR IV DOSE OF (74)AS (33 MICROCURIES/HAMSTER; 0.01 UG ARSENIC/HAMSTER) AS ARSENIC ACID. FOR THE IV DOSED HAMSTERS, HALF-PERIOD OF ELIMINATION FOR THE 1ST COMPONENT (65% OF THE DOSE) WAS 0.40 DAYS; 2ND COMPONENT (35% OF THE DOSE) HAD HALF-PERIOD OF 4.5 DAYS. FOR THE ORALLY DOSED HAMSTERS, THE HALF-PERIOD OF ELIMINATION FOR 1ST COMPONENT (98% OF THE DOSE) WAS 0.29 DAYS; 2ND COMPONENT (2% OF THE DOSE) HAD A HALF-PERIOD OF 3.8 DAYS. DIFFERENCES IN THE PERCENT OF DOSE EXCRETED BETWEEN ORAL & IV DOSED HAMSTERS MAY BE DUE TO THE INCREASED FECAL EXCRETION OF ARSENIC (70%) IN THE ORALLY DOSED ANIMALS AS COMPARED TO THE IV DOSED HAMSTERS (6%).

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Prepn: conveniently prepd from As2O3 and HNO3: Simon, Thaler, Z Anorg Allgem Chem 161, 143 (1927); 246, 19 (1941).
Arsenic trioxide + nitric acid (oxidation/hydration)
TREATMENT OF ARSENIC TRIOXIDE OR ARSENIC METAL WITH NITRIC ACID

General Manufacturing Information

Arsenic acid (H3AsO4): ACTIVE
Pyroarsenic acid, H4As2O7, & metaarsenic acid, HAsO3, may be obtained by heating orthoarsenic acid
Formula H3AsO4, of which 52.8% is arsenic. The anhydride of this acid is arsenic pentoxide; it dissolves freely in water to yield arsenic acid.
Arsenic pentoxide is also sometimes called arsenic acid
Exists only as the hemihydrate.

Analytic Laboratory Methods

MONOSODIUM METHANEARSONATE & ARSENIC ACID WERE MEASURED SIMULTANEOUS IN JOHNSONGRASS & COTTON BY BICOLORIMETRIC DETERMINATION OF THE ABSORBANCE OF THE COMPLEXES FORMED WITH SILVER DIETHYLDITHIOCARBAMATE REAGENT.

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Stability Shelf Life

The pH of aqueous solutions appears to be a major factor in the relative stability. ... Pentavalent inorganic arsenic ... is relatively stable at neutral or alkaline pH but undergoes reduction with decreasing pH. /Pentavalent inorganic arsenic/

Dates

Last modified: 04-14-2024

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